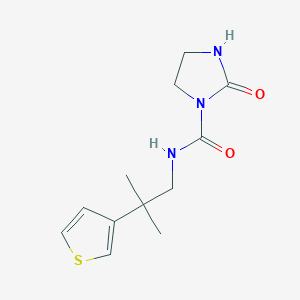

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide typically involves the formation of the thiophene ring followed by the introduction of the imidazolidine-1-carboxamide moiety. Common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources to form thiophene rings.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Applications De Recherche Scientifique

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications

Mécanisme D'action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors and enzymes, modulating their activity. The imidazolidine-1-carboxamide moiety may enhance the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Uniqueness

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of the thiophene ring and the imidazolidine-1-carboxamide moiety, which may confer distinct biological and chemical properties compared to other thiophene derivatives .

Activité Biologique

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₁₈N₂O₂S

- Molecular Weight : 250.35 g/mol

- CAS Number : 2034366-39-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression and inflammation.

- Cell Cycle Regulation : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound appears to influence ROS levels, which are critical in mediating cellular stress responses and apoptosis.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in various cancer cell lines, including colon and breast cancer cells. |

| Anti-inflammatory Effects | Reduces inflammation markers in vitro and in vivo models. |

| Neuroprotective Effects | Exhibits protective effects against neurodegeneration in animal models. |

Case Studies

-

Anticancer Efficacy :

- A study conducted on HCT116 colon cancer cells demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis through the intrinsic pathway involving caspase activation and mitochondrial membrane permeabilization.

-

Anti-inflammatory Activity :

- In a murine model of inflammation, the compound was shown to significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This suggests a potential therapeutic role in treating inflammatory diseases.

-

Neuroprotection :

- Research involving animal models of Alzheimer's disease indicated that the compound could reduce amyloid-beta accumulation and improve cognitive function, highlighting its potential for neuroprotective applications.

Research Findings

Recent investigations have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the thiophene ring and imidazolidine core have been explored to enhance potency and selectivity against target enzymes.

Key Research Insights:

- Structural Modifications : Certain derivatives exhibited improved anticancer activity by enhancing binding affinity to target proteins.

- Synergistic Effects : Combination therapies using this compound alongside established chemotherapeutics have shown enhanced efficacy in preclinical models.

Propriétés

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-12(2,9-3-6-18-7-9)8-14-11(17)15-5-4-13-10(15)16/h3,6-7H,4-5,8H2,1-2H3,(H,13,16)(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKRXFMHHCYKSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)N1CCNC1=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.